REACTION_CXSMILES
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[Cl:1][C:2]1[N:3]=[C:4]2[N:8]([CH:9]=1)[CH:7]=[CH:6][S:5]2.S(=O)(=O)(O)O.[C:15](OC(=O)C)(=[O:17])[CH3:16]>>[Cl:1][C:2]1[N:3]=[C:4]2[N:8]([C:9]=1[C:15](=[O:17])[CH3:16])[CH:7]=[CH:6][S:5]2
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Name
|
|
Quantity
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7.93 g
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Type
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reactant
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Smiles
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ClC=1N=C2SC=CN2C1
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Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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150 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Control Type
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UNSPECIFIED
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Setpoint
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140 °C
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Type
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CUSTOM
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Details
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The mixture was stirred at 140° C. for 4 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture was evaporated to dryness
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Type
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FILTRATION
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Details
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The resulting precipitate was filtered
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Type
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WASH
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Details
|
washed with water and vacuum
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Type
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CUSTOM
|
Details
|
dried
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |